3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid

Description

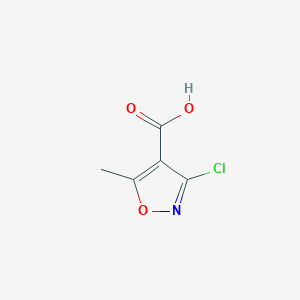

3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 23598-72-3) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a chlorine atom at position 3, a methyl group at position 5, and a carboxylic acid moiety at position 2. This compound is widely utilized in pharmaceutical and agrochemical research due to its versatility as a building block for synthesizing bioactive molecules. Its molecular formula is C₁₁H₈ClNO₃, with a molecular weight of 237.64 g/mol . The compound exhibits moderate polarity (logP ~3.0) and is typically available at 97% purity for research applications .

Properties

IUPAC Name |

3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3/c1-2-3(5(8)9)4(6)7-10-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWZIRCPVAERRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633364 | |

| Record name | 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16880-29-8 | |

| Record name | 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-methylpropenoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which then cyclizes to form the desired oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.

Esterification and Amidation: Catalyzed by acids like sulfuric acid or using coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

Substitution: Produces derivatives like 3-azido-5-methyl-1,2-oxazole-4-carboxylic acid.

Oxidation: Yields compounds such as this compound N-oxide.

Reduction: Results in reduced forms like 3-chloro-5-methyl-1,2-oxazoline-4-carboxylic acid.

Esterification and Amidation: Forms esters and amides, which are useful intermediates in organic synthesis.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis

- This compound is primarily utilized as a building block in the synthesis of more complex heterocyclic compounds. Its oxazole ring structure enables it to participate in various chemical reactions, making it valuable for creating derivatives with specific functionalities.

Reactivity and Derivatives

- 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid can undergo several reactions:

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides.

- Oxidation and Reduction: The oxazole ring can be modified to yield various derivatives.

Biological Applications

Antimicrobial and Anticancer Properties

- Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies are ongoing to explore its mechanisms of action, particularly how it interacts with biological targets such as enzymes and receptors.

Drug Development

- In medicinal chemistry, this compound is being investigated for its role in the design of enzyme inhibitors and receptor modulators. Its ability to inhibit specific enzymes by binding to their active sites makes it a promising candidate for drug development aimed at treating various diseases.

Industrial Applications

Production of Specialty Chemicals

- The compound is also used in the industrial sector for producing specialty chemicals and materials that require specific properties. Its unique chemical structure allows for the development of products tailored for particular applications.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated its ability to inhibit cancer cell proliferation in vitro. The compound was found to induce apoptosis in specific cancer cell lines by targeting key signaling pathways involved in cell survival.

Case Study 2: Enzyme Inhibition

Research investigating the enzyme inhibition capabilities of this compound revealed that it effectively inhibits certain kinases involved in cancer progression. This inhibition was linked to its structural features that allow it to fit into the active site of these enzymes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid, emphasizing substituent modifications and their implications:

Physicochemical and Reactivity Differences

- Dichlorophenyl derivatives (e.g., 3-(2,6-dichlorophenyl)) introduce steric hindrance, reducing solubility but improving metabolic stability .

Functional Group Reactivity :

- The carboxylic acid group in the parent compound enables salt formation or esterification, whereas the aldehyde derivative (5-chloro-3-(3-methylphenyl)-4-carbaldehyde) is prone to nucleophilic additions .

Biological Activity

3-Chloro-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological mechanisms, its effects on various biological systems, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 161.54 g/mol. The presence of both chlorine and methyl substituents on the oxazole ring contributes to its unique reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, blocking substrate access and reducing enzymatic activity. This property is particularly useful in drug design for targeting metabolic pathways associated with diseases such as cancer.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Anticancer Properties

Recent research has investigated the anticancer potential of this compound against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| CEM-13 (Leukemia) | 0.65 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 2.41 | Activation of caspase pathways |

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promise in inhibiting bacterial growth. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes essential for bacterial survival.

Case Studies

- Inhibition Studies : A study involving enzyme assays revealed that this compound selectively inhibited certain carbonic anhydrases at nanomolar concentrations, indicating its potential as a therapeutic agent in conditions where these enzymes are overactive .

- Structural Modifications : Research has explored structural modifications of this compound to enhance its biological activity. Variants with different substituents have been synthesized and tested for improved efficacy against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-5-methyl-1,2-oxazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization of pre-functionalized precursors. For example, refluxing a substituted thiazole or oxazole precursor with sodium acetate in acetic acid can yield the target compound. Key parameters include temperature control (typically 80–120°C), solvent selection (e.g., acetic acid or DMF), and stoichiometric ratios of reagents like sodium acetate. Post-synthesis purification via recrystallization (e.g., using DMF/acetic acid mixtures) is critical to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.

- NMR : Analyze and spectra to confirm substitution patterns (e.g., chlorine at C3, methyl at C5).

- Mass Spectrometry : ESI-MS in negative ion mode to detect the molecular ion peak [M-H]⁻ at m/z 190.4.

Cross-validate with melting point analysis (expected range: 180–185°C based on analogous oxazole derivatives) .

Q. What safety precautions are essential during handling and storage?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the carboxylic acid group.

- Emergency Protocols : For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density at the C3 chlorine atom. Solvent effects (e.g., DMSO) can be modeled using the SMD continuum approach. Compare activation energies for SNAr (nucleophilic aromatic substitution) versus elimination pathways. Validate predictions experimentally via kinetic studies using amines or thiols as nucleophiles .

Q. What strategies are effective for resolving contradictions in biological activity data (e.g., conflicting enzyme inhibition reports)?

- Methodological Answer :

- Assay Optimization : Standardize conditions (pH 7.4, 25°C) and use positive controls (e.g., known COX-2 inhibitors).

- Orthogonal Validation : Combine enzyme inhibition assays with cellular models (e.g., HEK293 cells transfected with target receptors).

- Meta-Analysis : Cross-reference data from PubChem BioAssay and ChEMBL to identify outliers or batch-dependent variability .

Q. How can X-ray crystallography elucidate the compound’s binding mode to therapeutic targets like kinases or GPCRs?

- Methodological Answer : Co-crystallize the compound with purified protein (e.g., P38 MAP kinase) using hanging-drop vapor diffusion. Refine structures with SHELXL, focusing on hydrogen bonding (carboxylic acid to Arg70) and hydrophobic interactions (methyl group to Leu168). Resolve ambiguities in electron density maps via iterative model rebuilding .

Q. What are the stability profiles of this compound under accelerated degradation conditions?

- Methodological Answer : Conduct forced degradation studies:

- Thermal Stress : Heat at 40–60°C for 14 days; monitor decomposition via TLC.

- Photolytic Stress : Expose to UV light (320–400 nm) for 48 hours; quantify degradation products by LC-MS.

- Hydrolytic Stress : Incubate in pH 1.2 (HCl) and pH 9.0 (NaOH) buffers; identify hydrolyzed derivatives (e.g., decarboxylated oxazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.